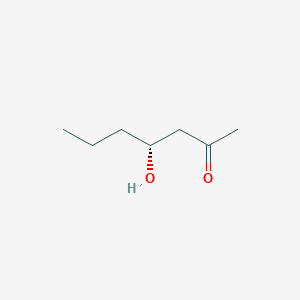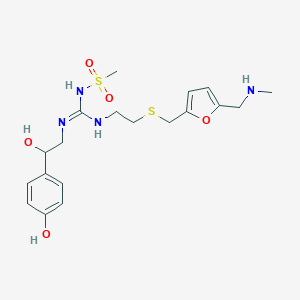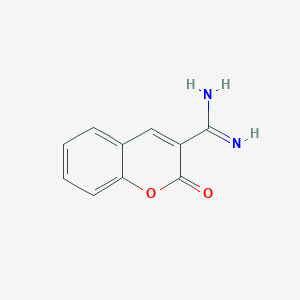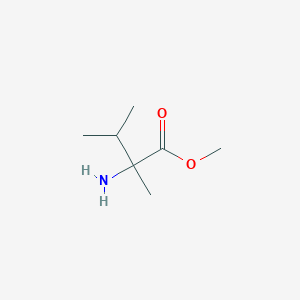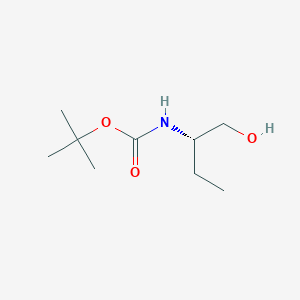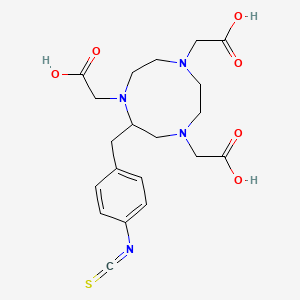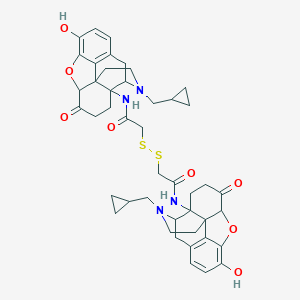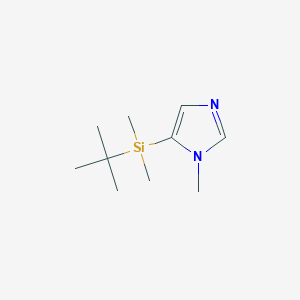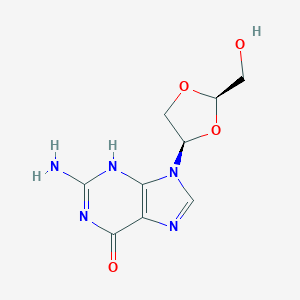
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, also known as APM, is a chemical compound that has been widely used in scientific research. It is a purine analog and a nucleoside analogue that has been used as a tool in molecular biology and biochemistry to study various biological processes.
Wirkmechanismus
The mechanism of action of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is based on its structural similarity to purine and nucleoside analogs. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA during replication and transcription, respectively. Once incorporated, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with the normal function of these molecules, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol depend on its concentration and the specific biological process being studied. At low concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA without significant effects on their function. At higher concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with DNA and RNA synthesis, leading to DNA damage, cell cycle arrest, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its structural similarity to purine and nucleoside analogs, which allows for the study of various biological processes. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its potential toxicity at high concentrations, which can lead to false-positive results. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be rapidly metabolized in vivo, limiting its use in animal models.
Zukünftige Richtungen
There are several future directions for the use of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in scientific research. One potential application is the study of DNA repair mechanisms, as (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can induce DNA damage. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used as a tool to study the mechanism of action of various enzymes involved in DNA and RNA synthesis. Finally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used in the development of new drugs that target DNA and RNA synthesis pathways, as well as in the development of new diagnostic tools for cancer and other diseases.
Conclusion
In conclusion, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, or (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, is a chemical compound that has been widely used in scientific research. It has been used as a tool to study various biological processes, including DNA and RNA synthesis, enzyme mechanisms, and DNA repair mechanisms. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has several advantages, including its structural similarity to purine and nucleoside analogs and its cost-effectiveness. However, it also has limitations, including its potential toxicity at high concentrations and its rapid metabolism in vivo. Overall, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is a valuable tool for scientific research, with several potential future directions for its use.
Synthesemethoden
The synthesis method of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol involves the reaction of 2-amino-6-chloropurine with 1,3-dioxolane-2-methanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction leads to the formation of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been widely used in scientific research as a tool to study various biological processes. It has been used as a substrate for DNA polymerases, as it can be incorporated into DNA during replication. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has also been used as a tool to study the structure and function of RNA, as it can be incorporated into RNA during transcription. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been used to study the mechanism of action of various enzymes, such as kinases and phosphatases.
Eigenschaften
CAS-Nummer |
145514-01-8 |
|---|---|
Produktname |
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol |
Molekularformel |
C9H11N5O4 |
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-17-5(1-15)18-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5-/m1/s1 |
InChI-Schlüssel |
DXNPMWVLIOKPNO-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
C1C(OC(O1)CO)N2C=NC3=C2NC(=NC3=O)N |
Synonyme |
(4-2-aminopurin-9-yl)-1,3-dioxolane-2-methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




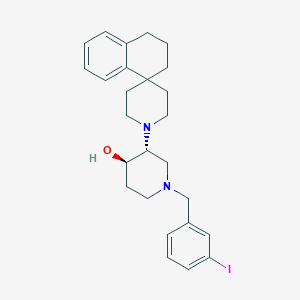

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

